molecular formula C13H18N2O4S B2376918 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid CAS No. 1824349-18-9

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid

Cat. No.: B2376918
CAS No.: 1824349-18-9
M. Wt: 298.36
InChI Key: DPLVJSMBNOUIIM-UHFFFAOYSA-N
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Description

Chemical Name: (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic Acid CAS No.: 251349-54-9 (primary), 1339497-65-2 (alternative, discontinued) Molecular Formula: C₁₃H₁₈N₂O₄S Molecular Weight: 298.36 g/mol Storage: Sealed in dry conditions at 2–8°C Structural Features:

  • A thiazole ring substituted at the 4-position with a carboxylic acid group.
  • A pyrrolidine ring at the 2-position of the thiazole, protected by a tert-butoxycarbonyl (Boc) group.

This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its Boc group enhances stability during reactions, while the carboxylic acid moiety allows further functionalization .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-6-4-5-9(15)10-14-8(7-20-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLVJSMBNOUIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Preparation and Boc Protection

The synthesis begins with enantiomerically pure (S)-pyrrolidine-2-carboxylic acid. The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
$$
\text{(S)-Pyrrolidine-2-carboxylic acid} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3,\ \text{THF/H}_2\text{O}} \text{(S)-1-Boc-pyrrolidine-2-carboxylic acid}
$$
Yields typically exceed 85% when conducted at 0–5°C for 4 hours.

Thioamide Intermediate Synthesis

The Boc-protected pyrrolidine-2-carboxylic acid is converted to a thioamide using Lawesson’s reagent:
$$
\text{1-Boc-pyrrolidine-2-carboxylic acid} \xrightarrow{\text{Lawesson’s reagent},\ \text{THF},\ \Delta} \text{1-Boc-pyrrolidine-2-carbothioamide}
$$
Reaction conditions: 60°C for 6 hours, yielding 70–75%.

Hantzsch Thiazole Cyclization

The thioamide reacts with ethyl bromopyruvate in a cyclization reaction to form the thiazole core:
$$
\text{1-Boc-pyrrolidine-2-carbothioamide} + \text{BrC(O)COOEt} \xrightarrow{\text{EtOH},\ \text{rt}} \text{Ethyl 2-(1-Boc-pyrrolidin-2-yl)thiazole-4-carboxylate}
$$
Triethylamine is added post-reaction to neutralize HBr, improving yields to 65–70%.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water:
$$
\text{Ethyl 2-(1-Boc-pyrrolidin-2-yl)thiazole-4-carboxylate} \xrightarrow{\text{LiOH},\ \text{THF/H}_2\text{O}} \text{2-(1-Boc-pyrrolidin-2-yl)thiazole-4-carboxylic acid}
$$
Yields: 90–95% after acidification with HCl.

Alternative Route via Suzuki-Miyaura Coupling

Thiazole Boronate Ester Preparation

A boronate ester is synthesized at the thiazole 4-position via iridium-catalyzed borylation:
$$
\text{4-Bromo-thiazole} + \text{B}2\text{Pin}2 \xrightarrow[\text{rt}]{[\text{Ir(COD)OMe}]_2} \text{4-BPin-thiazole}
$$
Yields: 80–85% after purification by column chromatography.

Coupling with Boc-Pyrrolidine

The boronate ester undergoes Suzuki-Miyaura cross-coupling with Boc-protected pyrrolidine-2-bromide:
$$
\text{4-BPin-thiazole} + \text{1-Boc-pyrrolidine-2-bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4,\ \text{Na}2\text{CO}3} \text{2-(1-Boc-pyrrolidin-2-yl)thiazole}
$$
Reaction conditions: 80°C for 12 hours in dioxane/water (3:1), yielding 60–65%.

Stereochemical Control and Resolution

Asymmetric Synthesis of Pyrrolidine

Chiral pool synthesis starting from L-proline ensures retention of the (S)-configuration:
$$
\text{L-Proline} \xrightarrow{\text{Boc}_2\text{O}} \text{(S)-1-Boc-pyrrolidine-2-carboxylic acid}
$$
No racemization observed under mild Boc protection conditions.

Kinetic Resolution

Enzymatic resolution using lipase B from Candida antarctica achieves >99% enantiomeric excess (ee):
$$
\text{Racemic ethyl pyrrolidine-2-carboxylate} \xrightarrow{\text{CAL-B},\ \text{vinyl acetate}} \text{(S)-Ethyl pyrrolidine-2-carboxylate}
$$
Reaction time: 48 hours, yielding 45% (S)-enantiomer.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Hantzsch Cyclization Thioamide + ethyl bromopyruvate 65–70% High atom economy, fewer steps Requires toxic Lawesson’s reagent
Suzuki-Miyaura Cross-coupling + carboxylation 50–55% Modular, late-stage diversification Low yield due to lithiation steps
Enzymatic Resolution Kinetic resolution of racemic mixture 45% High enantioselectivity Scalability challenges

Industrial-Scale Production Considerations

Solvent Optimization

Replacing tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) improves safety and sustainability while maintaining yields (85–90%).

Catalytic Efficiency

Palladium nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ reduce catalyst loading in Suzuki-Miyaura coupling to 0.1 mol%, lowering production costs.

Continuous Flow Synthesis

Microreactor technology accelerates Hantzsch cyclization, reducing reaction time from 12 hours to 15 minutes with comparable yields (68%).

Challenges and Mitigation Strategies

  • Boc Deprotection During Thiazole Formation : Acidic byproducts (e.g., HBr) may cleave the Boc group. Mitigation includes immediate neutralization with triethylamine.
  • Thiazole Ring Oxidation : Thiazole sulfoxides form under oxidative conditions. Use of inert atmosphere (N₂/Ar) suppresses this side reaction.
  • Low Solubility of Intermediates : Polar aprotic solvents like dimethylacetamide (DMAc) enhance solubility during carboxylation steps.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under basic conditions. For structurally analogous compounds:

  • saponification of ethyl esters to carboxylic acids occurs via NaOH/MeOH/H₂O at 25°C for 12 hours (yield: 86%) .

  • acid-catalyzed ester hydrolysis uses HCl/H₂O/THF at reflux (70–80°C), achieving near-quantitative conversion .

Reaction Conditions Product Yield Source
Ester → Carboxylic acidNaOH (1.5 eq), MeOH/H₂O, 25°C, 12hThiazole-4-carboxylic acid86%
Ester → Carboxylic acid6N HCl, THF/H₂O, reflux, 4hThiazole-4-carboxylic acid>95%

Substitution at the Thiazole Ring

The thiazole C-2 and C-5 positions are susceptible to nucleophilic substitution. In related benzothiazole derivatives:

  • Halogen displacement occurs with amines (e.g., morpholine) under Pd-catalyzed cross-coupling .

  • Methylthio groups are replaced by hydroxyl or amino groups via oxidation or nucleophilic attack .

Reaction Reagents/Conditions Product Application Source
Cl → MorpholinePd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 24hMorpholino-thiazole derivativeAntibacterial agents
SCH₃ → OHH₂O₂ (30%), AcOH, 60°C, 6hHydroxythiazoleSolubility enhancement

Oxidation and Reduction

The thiazole sulfur and pyrrolidine nitrogen participate in redox reactions:

  • Thiazole oxidation with mCPBA forms sulfoxides (>80% yield) .

  • Ester reduction using LiAlH₄ yields primary alcohols (65–80% yield) .

Reaction Reagents Product Yield Notes Source
S → SOmCPBA, DCM, 0°C→25°CThiazole sulfoxide82%Retains Boc group
COOEt → CH₂OHLiAlH₄, THF, 0°C→25°CThiazole-4-methanol75%Anhydrous conditions

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions:

  • TFA-mediated deprotection (20% TFA/DCM, 1h, 25°C) yields pyrrolidine-thiazole intermediates .

  • HCl/dioxane (4M, 2h) also removes Boc with minimal side reactions .

Reagent Conditions Product Yield Source
TFA (20% v/v)DCM, 1h, 25°CPyrrolidin-2-yl-thiazole-4-carboxylic acid95%
HCl (4M in dioxane)2h, 25°CPyrrolidin-2-yl-thiazole-4-carboxylic acid90%

Amide Coupling

The carboxylic acid forms amides with primary/secondary amines via activation:

  • EDCl/HOBt mediates coupling with benzylamine (DMF, 25°C, 12h; 78% yield) .

  • DCC/DMAP achieves similar results for sterically hindered amines .

Amine Coupling Reagent Product Yield Source
BenzylamineEDCl, HOBt, DMFThiazole-4-carboxamide78%
MorpholineDCC, DMAP, CH₂Cl₂Morpholino-thiazole carboxamide65%

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous buffers:

  • PBS (pH 7.4) : t₁/₂ = 6.2h (25°C) .

  • Mouse plasma : Rapid degradation (t₁/₂ < 1h) due to esterase activity .

Comparative Reactivity Table

Functional Group Reaction Type Typical Reagents Kinetics
Carboxylic acidEsterificationSOCl₂/ROH, DCC/DMAPk = 0.15 min⁻¹ (25°C)
Thiazole C-2Nucleophilic substitutionAmines, Pd catalystst₁/₂ = 2h (100°C)
Boc groupAcidolysisTFA, HCl/dioxanet₁/₂ = 15min (TFA)

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Physicochemical Properties of Comparable Compounds
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Storage Conditions Notes
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic Acid 251349-54-9 C₁₃H₁₈N₂O₄S 298.36 Boc-protected pyrrolidine, thiazole-carboxylic acid 2–8°C, dry Intermediate; Boc enhances stability
(S)-2-(Aminocarbonyl)-1-pyrrolidine carboxylic acid (N-Boc prolinamide) 16634-91-6 C₁₀H₁₇N₃O₃ 227.26 Boc-protected pyrrolidine, amide, carboxylic acid Not specified Simpler structure; lacks thiazole ring
2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic Acid 656247-17-5 C₁₃H₉N₂O₃S 273.29 Indole-carbonyl, thiazole-carboxylic acid Not specified Larger aromatic system; potential kinase inhibitor
2-(Thiophen-2-ylmethoxy)ethane-1-sulfonyl Chloride 1170525-72-0 C₇H₇ClO₃S₂ 238.71 Thiophene, sulfonyl chloride Discontinued Sulfonyl chloride reactivity differs from carboxylic acid

Functional Group Analysis

Boc Protection: The target compound’s Boc group offers superior stability compared to the unprotected pyrrolidine in compounds like 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid . In contrast, (S)-2-(Aminocarbonyl)-1-pyrrolidine carboxylic acid retains a Boc group but lacks the thiazole-carboxylic acid moiety, limiting its application in heterocyclic synthesis .

Thiazole-Carboxylic Acid :

  • The thiazole ring in the target compound is electron-deficient, enabling nucleophilic substitutions. This contrasts with sulfonyl chlorides (e.g., 2-(thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride), which are highly electrophilic .

Bioactivity :

  • While 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid is reported as a kinase inhibitor (VEGFR, PDGFR) , the target compound’s biological activity remains underexplored, highlighting its primary role as a synthetic intermediate.

Commercial Availability and Discontinuation

  • Alternatives like N-Boc prolinamide (CAS 16634-91-6) remain available but lack equivalent functionality .

Biological Activity

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid, also known as (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

  • IUPAC Name : (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid
  • CAS Number : 251349-54-9
  • Molecular Formula : C13H18N2O4S
  • Molecular Weight : 298.36 g/mol
  • Purity : 95% .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazole ring is known for its role in enzyme inhibition and receptor modulation, which can lead to therapeutic effects against different diseases.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, novel inhibitors targeting bacterial topoisomerases have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds in the thiazole class demonstrated low nanomolar inhibition against DNA gyrase and Topo IV from E. coli, indicating potential efficacy in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key mitotic proteins. For example, certain thiazole-based compounds have been reported to inhibit HSET (KIFC1), a protein involved in mitotic spindle formation, leading to multipolarity in centrosome-amplified cancer cells . This mechanism suggests that this compound could be a candidate for further development as an anticancer agent.

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of various thiazole derivatives found that compounds with structural similarities to this compound exhibited minimum inhibitory concentration (MIC) values as low as 16 μg/mL against Enterococcus faecalis and Enterococcus faecium. These results support the potential use of this compound in treating resistant bacterial strains .

Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that thiazole derivatives can significantly reduce cell viability through apoptosis induction. The study highlighted that compounds with specific substitutions on the thiazole ring showed enhanced potency, suggesting a structure–activity relationship that could be exploited for drug design .

Data Summary Table

Activity TypeTargetIC50/MIC ValuesReference
AntimicrobialE. coli DNA gyrase<32 nM
E. faecalis16 μg/mL
AnticancerHSET (KIFC1)Micromolar range
Various cancer linesSignificant reduction in viability

Q & A

Basic: What are the common synthetic routes for 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the thiazole ring and (2) introduction of the Boc-protected pyrrolidine moiety.

  • Thiazole Ring Formation : The Hantzsch thiazole synthesis is widely employed, involving condensation of α-haloketones (e.g., bromopyruvic acid) with thioamides or thioureas under acidic conditions .
  • Pyrrolidine Functionalization : The Boc group is introduced via reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) to protect the amine. Subsequent coupling to the thiazole core is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Deprotection : If starting from an ester derivative (e.g., ethyl ester), hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the free carboxylic acid .

Example Reaction Conditions Table:

StepReagents/ConditionsPurpose
Thiazole formationα-haloketone, thiourea, HCl (reflux)Ring closure
Boc protectionBoc₂O, DMAP, DCM (0°C to RT)Amine protection
CouplingEDC, HOBt, DMF (RT)Amide bond formation
HydrolysisNaOH, EtOH/H₂O (reflux)Ester to carboxylic acid

Basic: How is the stereochemistry of the pyrrolidine moiety controlled during synthesis?

Methodological Answer:
Stereochemical control is achieved via:

  • Chiral Starting Materials : Use of enantiomerically pure (S)- or (R)-pyrrolidine derivatives, as seen in related compounds where (S)-pyrrolidine is preferred for biological activity .
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., palladium with chiral ligands) may direct stereoselective coupling reactions.
  • Chromatographic Resolution : Diastereomers (e.g., Boc-protected intermediates) are separated using chiral HPLC or silica gel chromatography .

Advanced: How can researchers optimize yields in multi-step syntheses involving this compound?

Methodological Answer:
Key strategies include:

  • Protection/Deprotection Sequencing : Prioritize Boc group stability. The Boc group is stable under mildly acidic conditions but cleaved with strong acids (e.g., TFA). Avoid prolonged exposure to bases during ester hydrolysis .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for coupling steps to enhance reactivity. Hydrolysis steps benefit from mixed solvents (e.g., EtOH/H₂O) to solubilize intermediates .
  • Monitoring Intermediate Purity : Employ LC-MS or TLC to track reaction progress. For example, the free carboxylic acid (final product) shows distinct Rf values compared to ester precursors .

Common Pitfalls and Solutions:

IssueSolution
Low coupling efficiencyPre-activate carboxylic acid with EDC/HOBt for 30 min before adding amine
Boc deprotection during hydrolysisUse milder bases (e.g., LiOH instead of NaOH) and monitor pH

Advanced: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and thiazole protons (δ ~7.5–8.5 ppm). Pyrrolidine protons appear as multiplet signals (δ ~1.8–3.5 ppm) .
    • 13C NMR : Confirm carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: 341.12 g/mol) .
  • X-ray Crystallography : Resolve absolute stereochemistry and confirm solid-state conformation, though this requires high-purity crystals .

Example ¹H NMR Data (CDCl₃) :

Proton EnvironmentChemical Shift (δ, ppm)
Boc (C(CH₃)₃)1.43 (s, 9H)
Thiazole C-H8.21 (s, 1H)
Pyrrolidine CH₂1.92–2.42 (m, 2H)

Advanced: How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:
The Boc group serves dual roles:

  • Protection : Shields the pyrrolidine amine during synthetic steps, preventing unwanted nucleophilic reactions (e.g., during ester hydrolysis or peptide coupling) .
  • Drug Design : The Boc group modulates lipophilicity, affecting membrane permeability. Its removal in vivo (via enzymatic cleavage or acidic environments) can activate prodrugs .

Case Study : In peptidomimetics, Boc-protected derivatives are intermediates for HIV protease inhibitors, where the free amine post-deprotection binds catalytic aspartate residues .

Basic: What are the storage and handling recommendations for this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group or carboxylic acid dimerization.
  • Handling : Use gloves and eye protection (EN 166 standard) due to potential irritancy. Avoid prolonged exposure to moisture .

Advanced: How can researchers address discrepancies in biological activity data for analogs of this compound?

Methodological Answer:
Contradictions often arise from:

  • Stereochemical Variants : Enantiomers may exhibit differing binding affinities (e.g., (S)- vs. (R)-pyrrolidine). Validate stereochemistry via circular dichroism (CD) or chiral HPLC .
  • Impurity Profiles : Trace side products (e.g., de-Boc derivatives) can skew activity. Use preparative HPLC (≥98% purity) and quantify impurities via LC-MS .
  • Assay Conditions : Buffer pH impacts ionization of the carboxylic acid, altering solubility. Standardize assays at physiological pH (7.4) with controls for solubility .

Advanced: What computational tools aid in designing derivatives of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding modes to target proteins (e.g., kinases or GPCRs).
  • QSAR Modeling : Correlate substituent effects (e.g., thiazole modifications) with activity using descriptors like logP and H-bond donors .
  • DFT Calculations (Gaussian) : Optimize geometries and calculate electrostatic potentials for reactive sites .

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